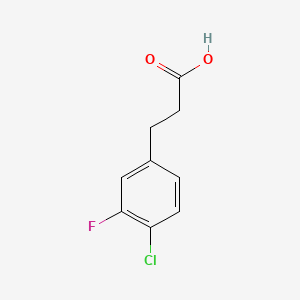

3-(4-Chloro-3-fluorophenyl)propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloro-3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXMVKNNJGWZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405493 | |

| Record name | 3-(4-Chloro-3-fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881189-65-7 | |

| Record name | 3-(4-Chloro-3-fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chloro-3-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chloro-3-fluorophenyl)propionic Acid

CAS Number: 881189-65-7

This technical guide provides a comprehensive overview of 3-(4-Chloro-3-fluorophenyl)propionic acid, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analytical characterization, and applications.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 881189-65-7 | [2] |

| Molecular Formula | C₉H₈ClFO₂ | [2] |

| Molecular Weight | 202.61 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 76.0-86.0 °C | |

| Purity | ≥96% | [2] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and acetone. | |

| InChI Key | GDXMVKNNJGWZFN-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C=C1Cl)F)CCC(=O)O |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the malonic ester synthesis, a versatile method for preparing carboxylic acids.

General Synthesis Pathway: Malonic Ester Synthesis

A plausible synthetic route starting from a substituted benzyl halide and a malonic ester is outlined below. This method provides a high degree of control and generally results in good yields.[3]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative experimental protocol based on the general principles of malonic ester synthesis.[3]

Step 1: Alkylation of Malonic Ester

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in a suitable anhydrous solvent (e.g., ethanol or tetrahydrofuran).

-

Add a strong base, such as sodium ethoxide, portion-wise at room temperature to generate the enolate.

-

To the resulting solution, add 4-chloro-3-fluorobenzyl halide (e.g., bromide or chloride) dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (4-chloro-3-fluorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude substituted malonic ester, add an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux for several hours to facilitate both the hydrolysis of the ester groups and the decarboxylation of the resulting malonic acid derivative.

-

If a basic hydrolysis was performed, acidify the reaction mixture with a strong acid to precipitate the carboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the chloro and fluoro substituents. The two methylene groups of the propionic acid chain will appear as triplets, and the carboxylic acid proton will be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid group. The carbon-fluorine coupling will be observable for the aromatic carbons near the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group around 1700 cm⁻¹.

-

C-Cl and C-F stretching vibrations in the fingerprint region.

-

Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the carboxylic acid group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and chlorine-containing fragment peaks.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research.

Pharmaceutical Applications

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. It has been identified as a key intermediate in the development of compounds targeting a range of diseases. For instance, branched 3-phenylpropionic acid derivatives are explored for their potential therapeutic uses.[4]

Agrochemical Applications

This compound and its derivatives can also be utilized in the synthesis of novel herbicides and pesticides. The halogenated phenyl ring is a common feature in many active agrochemical ingredients, contributing to their biological activity and environmental persistence.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

-

Store in a well-ventilated place. Keep container tightly closed.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique structural features provide a foundation for the synthesis of a wide range of biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications to support the work of researchers and developers in the chemical and life sciences.

References

- 1. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 4. US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use - Google Patents [patents.google.com]

- 5. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(4-Chloro-3-fluorophenyl)propionic acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Characterization

3-(4-Chloro-3-fluorophenyl)propionic acid (CAS 881189-65-7) is a substituted phenylpropionic acid derivative, a structural motif of interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its fundamental physical properties is not merely an academic exercise; it is a prerequisite for robust formulation development, predictable biopharmaceutical performance, and scalable manufacturing.

This guide provides a comprehensive framework for the physicochemical characterization of this compound. While some basic properties are reported in supplier catalogs, significant data gaps exist in the public domain regarding critical parameters like pKa, aqueous solubility, and definitive spectral signatures. This document moves beyond catalog data to provide both known values and, more importantly, detailed, field-proven experimental protocols for determining the essential, yet unreported, physical properties. The causality behind experimental choices is explained to empower researchers to generate reliable, reproducible data crucial for regulatory filings and successful drug development.

Part 1: Identity and Tabulated Properties

The foundational step in any characterization is confirming the identity and basic properties of the material. The data available from commercial suppliers provides a starting point, but the observed variability, particularly in melting point, immediately signals the need for deeper investigation.

| Property | Value / Observation | Source(s) |

| IUPAC Name | 3-(4-chloro-3-fluorophenyl)propanoic acid | [1] |

| CAS Number | 881189-65-7 | [1][2] |

| Molecular Formula | C₉H₈ClFO₂ | [1][2] |

| Molecular Weight | 202.61 g/mol | [2] |

| Appearance | White to off-white crystals or crystalline powder | [1] |

| Melting Point | 76.0 - 86.0 °C / 80 - 84 °C | [1][2] |

| Purity (Assay) | ≥95.0% (Silylated GC); ≥95.0 to ≤105.0% (Aqueous Titration) | [1] |

| Known Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

Note: The wide melting point range is a critical observation. It strongly suggests the potential for impurities or, more significantly, the existence of multiple crystalline forms (polymorphism), which can have profound implications for the drug's stability and bioavailability.

Part 2: The Rationale for In-Depth Profiling

In drug development, we are not just identifying a molecule; we are characterizing a material. The physical form of that material dictates its behavior. Key properties that must be empirically determined include:

-

Acid Dissociation Constant (pKa): As a carboxylic acid, the pKa governs the molecule's state of ionization at different pH values. This directly impacts its solubility in the gastrointestinal tract, its ability to permeate biological membranes, and its interactions with excipients.

-

Aqueous Solubility: This is a cornerstone of biopharmaceutics. Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs. Determining the pH-dependent solubility profile is essential.

-

Solid-State Form (Polymorphism): Different crystalline arrangements (polymorphs) of the same molecule can have different melting points, solubilities, and stability profiles. Identifying and controlling the crystalline form is a regulatory requirement and is critical for ensuring consistent product performance.[3][4]

-

Spectroscopic Fingerprint: A complete set of spectral data (NMR, FT-IR, MS) provides an unambiguous structural confirmation and serves as a reference standard for quality control throughout the development lifecycle.

Part 3: Recommended Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices and referencing established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point and Polymorph Assessment by Thermal Analysis

The observed melting range necessitates a more precise technique than simple capillary methods. Differential Scanning Calorimetry (DSC) is the industry standard, providing both an accurate melting point and insights into potential polymorphism.[5][6]

Workflow for DSC and Polymorphism Screening

Caption: Workflow for Melting Point and Polymorph Investigation.

Detailed Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a Tzero aluminum pan. Gently tap to ensure an even, thin layer of material at the bottom.

-

Sealing: Hermetically seal the pan using a sample press. This prevents any mass loss during heating. Place an identical, empty sealed pan on the reference sensor.

-

Method Parameters:

-

Purge Gas: Nitrogen at 50 mL/min.

-

Temperature Program: Equilibrate at 25°C. Ramp the temperature at a rate of 10°C/min up to a temperature sufficiently above the melt (e.g., 120°C).

-

-

Data Analysis: The melting point is determined as the extrapolated onset temperature of the melting endotherm.[5] The sharpness of the peak provides an indication of purity. Broad peaks or multiple thermal events before the final melt are indicative of impurities or polymorphism and warrant further investigation using X-Ray Powder Diffraction (XRPD).[7][8]

Determination of pKa by Potentiometric Titration

This protocol follows the principles outlined in OECD Guideline 112 for determining dissociation constants.[9][10] Potentiometric titration is a highly accurate method for substances with sufficient solubility.[11]

Detailed Protocol: Potentiometric Titration

-

System Preparation:

-

Sample Preparation:

-

Accurately prepare a ~1 mM solution of the compound. Since aqueous solubility is unknown, a co-solvent system (e.g., Methanol/Water) may be required. Expertise Insight: The use of a co-solvent will yield an apparent pKa (pKaapp). A Yasuda-Shedlovsky extrapolation, involving titrations at several co-solvent concentrations, is required to determine the true aqueous pKa.

-

Transfer a known volume (e.g., 20 mL) of the sample solution to a jacketed titration vessel maintained at 25°C.

-

Add KCl solution to achieve a final concentration of 0.15 M.

-

-

Titration Procedure:

-

Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[1]

-

Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

-

If necessary, acidify the solution to ~pH 2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.

-

Begin the titration by adding small, precise aliquots of the 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.[12]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa is the pH value at the half-equivalence point. More accurately, it can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).

-

Perform the titration in triplicate to ensure reproducibility.[1]

-

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 "Water Solubility" and is suitable for compounds with expected solubilities greater than 0.01 g/L.[13][14]

Workflow for Shake-Flask Solubility Measurement

Caption: Workflow for Thermodynamic Aqueous Solubility Determination.

Detailed Protocol: Shake-Flask Method

-

Preparation:

-

Prepare a series of aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4) to mimic physiological conditions.

-

Develop and validate a quantitative analytical method, typically reverse-phase HPLC with UV detection, including a calibration curve with at least five standards.

-

-

Equilibration:

-

Add an excess amount of the solid compound to several glass vials for each pH buffer. An excess is confirmed if solid material remains visible at the end of the experiment.

-

Place the sealed vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed at temperature for the solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at high speed.

-

Carefully withdraw a known volume of the supernatant, taking care not to disturb the solid pellet.

-

Immediately dilute the sample with mobile phase into a pre-calibrated volumetric flask.

-

Analyze the concentration of the diluted sample using the validated HPLC-UV method.

-

-

Confirmation of Equilibrium: To ensure equilibrium has been reached, samples can be taken at two different time points (e.g., 24h and 48h). The calculated solubility values should agree within an acceptable margin (e.g., ±15%).

Spectroscopic Structural Confirmation

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[15]

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters include a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time to ensure quantitative integration of signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will likely require a larger sample amount (50-100 mg) and a longer acquisition time.

-

Expected Signals:

-

¹H NMR: Expect signals for the aromatic protons (three distinct environments) and the two aliphatic methylene groups (-CH₂-CH₂-). The carboxylic acid proton may be a broad singlet or may exchange with residual water in the solvent.

-

¹³C NMR: Expect nine distinct carbon signals: one carbonyl, six aromatic (two of which will show C-F coupling), and two aliphatic carbons.

-

3.4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Gently grind 1-2 mg of the sample to a fine powder in an agate mortar. Add ~150-200 mg of dry, spectroscopy-grade KBr powder.[16] Mix gently but thoroughly to ensure uniform dispersion.

-

Pellet Formation: Transfer the mixture to a pellet die and press under high pressure (e.g., 8-10 metric tons) for 1-2 minutes to form a thin, transparent, or translucent disc.[17]

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum (typically 4000-400 cm⁻¹).

-

Expected Key Peaks:

-

~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching and O-H bending vibrations.

-

~1100 cm⁻¹: C-F stretching vibration.

-

Below 800 cm⁻¹: C-Cl stretching vibration.

-

3.4.3 Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a standard method for volatile, thermally stable small molecules and provides a reproducible fragmentation pattern for library matching.[18]

-

Analysis: The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight (202.61 g/mol ), which will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH) and cleavage along the propyl chain, which can provide further structural confirmation.

Conclusion

The comprehensive physical characterization of this compound is a critical activity for any research or development program. The variability in its reported melting point underscores the necessity of moving beyond supplier data and employing rigorous, standardized analytical techniques. By systematically applying the DSC, XRPD, potentiometric titration, shake-flask solubility, and spectroscopic protocols detailed in this guide, researchers can build a complete and reliable physicochemical profile. This data package is fundamental to understanding the compound's behavior, mitigating development risks, and ensuring the creation of a consistent, stable, and effective final product.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. mdpi.com [mdpi.com]

- 3. particle.dk [particle.dk]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. quercus.be [quercus.be]

- 7. researchgate.net [researchgate.net]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 17. pelletpressdiesets.com [pelletpressdiesets.com]

- 18. chem.libretexts.org [chem.libretexts.org]

3-(4-Chloro-3-fluorophenyl)propionic acid molecular weight

An In-Depth Technical Guide to 3-(4-Chloro-3-fluorophenyl)propionic Acid

Introduction

This compound is a halogenated aromatic carboxylic acid that has emerged as a significant building block in the synthesis of complex organic molecules. As a derivative of arylpropionic acid, it belongs to a class of compounds with a rich history in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its unique substitution pattern—a chlorine atom and a fluorine atom on the phenyl ring—provides medicinal chemists with specific steric and electronic properties to modulate biological activity and pharmacokinetic profiles. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles and methodologies.

Chapter 1: Physicochemical Properties and Specifications

The identity and purity of a chemical reagent are paramount for reproducible and reliable research. This compound is a white crystalline powder or solid at room temperature.[2][3] Its core structure consists of a benzene ring substituted with both a chloro and a fluoro group, attached to a propionic acid tail. This combination of a hydrophobic aromatic ring and a hydrophilic carboxylic acid group imparts amphiphilic character to the molecule.

The molecular weight and other key identifiers are crucial for stoichiometric calculations in synthesis and for identification in analytical procedures. The fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 202.61 g/mol | [2][4] |

| Molecular Formula | C₉H₈ClFO₂ | [2][3][5][6] |

| CAS Number | 881189-65-7 | [2][3][5][7] |

| Appearance | White crystals or powder | [2][3] |

| Melting Point | 76.0 - 86.0 °C | [3] |

| IUPAC Name | 3-(4-chloro-3-fluorophenyl)propanoic acid | [3] |

Chapter 2: Synthesis and Mechanism

The synthesis of this compound is typically achieved through multi-step organic reactions. A common and reliable strategy is the malonic ester synthesis, which allows for the construction of the propionic acid side chain onto the aromatic ring. This method provides good yields and control over the final structure.

The causality of this synthetic pathway is rooted in fundamental organic chemistry principles. First, a substituted benzyl halide is used as the electrophile. This is coupled with a nucleophile generated from a malonic ester. The methylene protons of diethyl malonate are acidic and can be readily removed by a moderately strong base like sodium ethoxide to form a stabilized enolate. This enolate then acts as the nucleophile, attacking the benzyl halide in a classic SN2 reaction to form a C-C bond. The resulting diester is then hydrolyzed to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final propionic acid derivative.

Caption: General workflow for the malonic ester synthesis of the title compound.

Experimental Protocol: Synthesis via Malonic Ester Pathway

This protocol is a representative procedure based on established methods for similar compounds.[8]

-

Step 1: Formation of the Malonate Enolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 eq.) in anhydrous ethanol. To this solution, add diethyl malonate (1.1 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Step 2: Alkylation: Add 4-chloro-3-fluorobenzyl chloride (1.0 eq.) to the reaction mixture. Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 3: Work-up and Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-((4-chloro-3-fluorophenyl)methyl)malonate.

-

Step 4: Hydrolysis and Decarboxylation: To the crude intermediate, add an aqueous solution of hydrochloric acid (e.g., 6M HCl). Heat the mixture to reflux for 4-6 hours until the hydrolysis and subsequent decarboxylation are complete (monitor by TLC or CO₂ evolution).

-

Step 5: Final Purification: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Chapter 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

Caption: Standard analytical workflow for compound characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to elucidate the carbon-hydrogen framework. The ¹H NMR spectrum will show characteristic signals for the aromatic protons (with splitting patterns influenced by chloro and fluoro substituents) and the aliphatic protons of the propionic acid chain (typically two triplets). The ¹³C NMR will confirm the number of unique carbon atoms.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, providing strong evidence for its presence.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key expected peaks include a broad absorption around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid and a sharp, strong peak around 1700 cm⁻¹ for the C=O carbonyl stretch.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons (approx. 7.0-7.4 ppm), Aliphatic -CH₂- protons (two triplets, approx. 2.6-3.0 ppm), Carboxylic acid proton (broad singlet, >10 ppm) |

| Mass Spec (EI) | Molecular ion peak (m/z) at ~202/204 (approx. 3:1 ratio) |

| IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch), ~2500-3300 cm⁻¹ (O-H stretch, broad) |

Chromatographic Purity Assessment

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of non-volatile organic compounds. The method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC for Purity Analysis

This protocol is a general method that serves as a starting point and should be optimized for specific equipment.[9][10]

-

System Preparation:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Elution: Isocratic or gradient. A starting point could be 50:50 (A:B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 225 nm.

-

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Analysis: Inject 10 µL of the sample solution into the HPLC system.

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Chapter 4: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for building more complex molecules.[2] Its value lies in the strategic placement of its functional groups.

-

Scaffold for Bioactive Molecules: The arylpropionic acid motif is a well-known pharmacophore found in many NSAIDs like Ibuprofen and Naproxen.[1] This compound serves as a starting point for synthesizing novel analogues where the chloro and fluoro substituents can be used to fine-tune activity, selectivity (e.g., for COX-2 over COX-1), and metabolic stability.[1]

-

Pharmaceutical and Agrochemical Intermediate: It is employed in the synthesis of compounds targeting inflammatory and metabolic disorders.[2] In the agrochemical sector, derivatives are developed for use as herbicides and pesticides.[2][11]

-

Probing Structure-Activity Relationships (SAR): The defined positions of the halogen atoms allow researchers to systematically study how substitutions on the phenyl ring affect a molecule's interaction with biological targets like enzymes or receptors. Recent research has explored derivatives of similar structures for their potential as anticancer agents.[12][13]

Caption: Role as a versatile building block in different scientific fields.

Chapter 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. The information provided in the Safety Data Sheet (SDS) is the primary source for risk assessment.[14][15][16]

Hazard Identification

Based on available data, this compound is considered hazardous. Key GHS classifications include:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific target organ toxicity | May cause respiratory irritation |

Source: Consolidated from representative Safety Data Sheets.[14]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[14][17]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles and a face shield.[17]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat. Ensure exposed skin is covered.

-

-

Handling Practices: Avoid breathing dust.[14] Avoid contact with skin, eyes, and clothing.[17] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[14]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14][16]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or physician.[14][17]

-

Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[14][17] Keep it segregated from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a well-defined chemical entity whose utility extends across multiple domains of chemical science. Its defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable tool for researchers. For professionals in drug discovery and agrochemical development, it represents a versatile scaffold, offering a unique combination of halogens that can be leveraged to design next-generation bioactive molecules. Proper understanding and implementation of the handling and safety protocols are essential to harnessing its potential responsibly.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound [myskinrecipes.com]

- 3. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound [chemicalbook.com]

- 5. This compound, 96% | Fisher Scientific [fishersci.ca]

- 6. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]

- 7. This compound | CAS 881189-65-7 | Sun-shinechem [sun-shinechem.com]

- 8. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 10. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. download.basf.com [download.basf.com]

3-(4-Chloro-3-fluorophenyl)propionic acid structure

An In-Depth Technical Guide to 3-(4-Chloro-3-fluorophenyl)propionic Acid: Structure, Properties, Synthesis, and Application

Abstract

This compound is a halogenated aromatic carboxylic acid that serves as a critical intermediate and building block in the synthesis of complex organic molecules. Its unique substitution pattern—a chloro and a fluoro group on the phenyl ring—offers distinct electronic and steric properties that are leveraged in the development of new chemical entities within the pharmaceutical and agrochemical sectors. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic pathway, and state-of-the-art analytical characterization methods. It is intended for researchers, chemists, and drug development professionals who utilize such intermediates in their discovery and development pipelines.

Core Chemical Identity and Physicochemical Profile

The utility of a chemical intermediate is fundamentally defined by its structure and physical properties. These characteristics dictate its reactivity, solubility, and handling requirements, which are crucial for its successful application in multi-step syntheses.

Nomenclature and Chemical Identifiers

Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-(4-chloro-3-fluorophenyl)propanoic acid | [1] |

| CAS Number | 881189-65-7 | [1][2][3][4] |

| Molecular Formula | C₉H₈ClFO₂ | [1][2][3][4] |

| Molecular Weight | 202.61 g/mol | [2][4][5] |

| InChI Key | GDXMVKNNJGWZFN-UHFFFAOYSA-N | [1][4] |

| SMILES | OC(=O)CCC1=CC(F)=C(Cl)C=C1 | [1] |

Structural Elucidation

The structure consists of a propane carboxylic acid chain attached to a 3-fluoro-4-chlorobenzene ring at position 1. The presence of two different halogens ortho and meta to the propyl chain provides a unique electronic environment that can be exploited for further functionalization. The fluorine atom acts as a weak ortho-para director and deactivator, while the chlorine atom is also an ortho-para director and deactivator. Their combined effects influence the reactivity of the aromatic ring in subsequent synthetic steps.

Physicochemical Properties

These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Notes | Source |

| Appearance | White powder or crystalline solid | Typical for small organic acids. | [1][2] |

| Melting Point | 80-84 °C | A relatively sharp melting range indicates good purity. | [2] |

| Solubility | Soluble in DMSO | Expected to be soluble in other polar organic solvents like methanol and ethyl acetate. | [4] |

| Storage | Room temperature, dry conditions | The compound is stable under standard laboratory conditions. | [2][4] |

Synthesis and Purification Strategy

The synthesis of this compound is not trivially documented in publicly available literature, but a robust and logical pathway can be designed based on established organic chemistry principles, such as the malonic ester synthesis. This approach provides a reliable method for forming the required carbon-carbon bond.

Conceptual Synthetic Workflow

The overall strategy involves a two-step process starting from a commercially available substituted benzyl halide. This workflow is chosen for its high efficiency and adaptability.

Caption: Malonic ester synthesis pathway for the target acid.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. The success of each step is confirmed by analytical checks before proceeding to the next, ensuring high final purity and yield.

Objective: To synthesize this compound from 1-chloro-4-(chloromethyl)-2-fluorobenzene.

Step 1: Alkylation of Diethyl Malonate

-

Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Preparation: In the flask, dissolve sodium ethoxide (NaOEt) (1.1 equivalents) in 200 mL of absolute ethanol under a nitrogen atmosphere.

-

Addition: To the stirred solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add a solution of 1-chloro-4-(chloromethyl)-2-fluorobenzene (1.0 equivalent) in 50 mL of ethanol dropwise.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude malonate intermediate.

Step 2: Hydrolysis and Decarboxylation

-

Setup: Transfer the crude intermediate from Step 1 to a 500 mL round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Add 200 mL of 6M hydrochloric acid (HCl).

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. The reaction is complete when CO₂ evolution ceases.

-

Isolation: Cool the mixture in an ice bath. The product should precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure this compound as a white solid.

-

Validation: Dry the final product under vacuum, record the final mass and yield, and confirm its identity and purity using the analytical methods described in the next section.

Analytical Characterization Workflow

A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized compound. This ensures the material meets the stringent quality standards for use in pharmaceutical or agrochemical research.

Standard Analytical Workflow

The following diagram outlines the logical flow for the comprehensive analysis of the final compound.

Caption: Logical workflow for analytical characterization.

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons (three distinct multiplets in the 7.0-7.5 ppm region), and two triplets corresponding to the two methylene groups of the propionic acid chain (around 2.6-3.0 ppm). The carboxylic acid proton will appear as a broad singlet at >10 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 202, along with a characteristic M+2 peak at m/z 204 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).

Protocol: HPLC Purity Assessment

Objective: To determine the purity of the synthesized this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

-

Acceptance Criteria: Purity should be ≥95% as determined by the area percentage of the main peak.

Applications in Research and Development

The true value of this compound lies in its role as a versatile starting material for more complex molecules.

-

Pharmaceutical Intermediate: This compound is a valuable building block for creating drug candidates.[2] The carboxylic acid handle can be readily converted into amides, esters, or other functional groups, allowing for its incorporation into larger scaffolds targeting diseases such as inflammatory and metabolic disorders.[2] The chloro-fluoro substitution pattern can enhance metabolic stability or improve binding affinity to biological targets.

-

Agrochemical Synthesis: In the agrochemical industry, it is used to develop new herbicides and pesticides.[2] The specific halogenation pattern can be key to the biological activity and environmental persistence of the final active ingredient.

-

Research and Development: It serves as a tool compound for exploring structure-activity relationships (SAR) in medicinal chemistry.[2] By systematically modifying the propionic acid chain or the aromatic ring, chemists can probe the requirements for biological activity in novel therapeutic agents.[2]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

General Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

-

Stability: The compound is stable under recommended storage conditions.

References

A Technical Guide to 3-(4-Chloro-3-fluorophenyl)propanoic Acid: Properties, Synthesis, and Applications

Executive Summary: 3-(4-Chloro-3-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid that serves as a crucial and versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific physicochemical properties that are highly desirable in the fields of medicinal chemistry and agrochemical development. This guide provides a comprehensive overview of its chemical properties, outlines established synthetic strategies, details its applications as a key intermediate, and proposes standard analytical methodologies for its characterization and quality control.

Introduction

3-(4-Chloro-3-fluorophenyl)propanoic acid, also known by its IUPAC name 3-(4-chloro-3-fluorophenyl)propanoic acid, belongs to the class of phenylpropanoic acids. These structures are prevalent in a wide range of biologically active compounds. The introduction of halogen atoms, specifically chlorine and fluorine, onto the aromatic ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound is not typically an end-product but rather a high-value intermediate used in the construction of more complex active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility lies in its bifunctional nature: a carboxylic acid handle for amide bond formation or other derivatization, and a uniquely substituted phenyl ring for fragment-based drug design and lead optimization.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental to its application in synthesis and formulation.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-(4-chloro-3-fluorophenyl)propanoic acid | N/A |

| CAS Number | 881189-65-7 | [2] |

| Molecular Formula | C₉H₈ClFO₂ | [2] |

| Molecular Weight | 202.61 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C=C1CCC(=O)O)F)Cl | [3] |

| InChI | InChI=1S/C9H8ClFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | [3] |

| InChIKey | GDXMVKNNJGWZFN-UHFFFAOYSA-N | [3] |

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, properties can be predicted or inferred from closely related analogs.

| Property | Predicted/Estimated Value | Remarks |

| Appearance | White to off-white powder/solid | Based on typical appearance of similar phenylpropanoic acids.[1] |

| Melting Point | Not available. | Analog 3-(4-chlorophenyl)propionic acid melts at 127-131 °C. The fluoro-substituent may alter this value. |

| XLogP3 (Lipophilicity) | 2.4 | This value, predicted for the target molecule, indicates moderate lipophilicity, suitable for drug candidates.[3] |

| pKa (Acidity) | ~4.5 | Estimated based on the pKa of propanoic acid and the electron-withdrawing effects of the halogenated phenyl group.[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility for aromatic carboxylic acids. |

Spectroscopic Profile

The structural features of 3-(4-Chloro-3-fluorophenyl)propanoic acid give rise to a predictable spectroscopic signature:

-

¹H NMR: Expect signals for the aromatic protons (three distinct multiplets/doublets of doublets), with coupling patterns influenced by both Cl and F atoms. Two triplet signals corresponding to the two methylene groups (-CH₂CH₂-) of the propanoic acid chain will be present. A broad singlet for the carboxylic acid proton (-COOH) will also be observed, typically downfield.

-

¹³C NMR: Nine distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~170-180 ppm). Aromatic carbons will show complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and multiplicity determined by coupling to adjacent aromatic protons.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 202.6. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of M+) would be a key diagnostic feature.

Synthesis and Manufacturing

The synthesis of 3-(4-Chloro-3-fluorophenyl)propanoic acid can be achieved through several established organic chemistry routes. A common and reliable approach is the malonic ester synthesis, which builds the propanoic acid side chain onto the pre-functionalized aromatic ring.

Retrosynthetic Analysis

A logical retrosynthetic pathway breaks the target molecule down into simpler, commercially available starting materials. The key disconnection is at the C-C bond between the aromatic ring and the side chain.

Caption: Retrosynthesis of the target acid via malonic ester pathway.

Key Synthetic Route: Malonic Ester Synthesis

This method offers high yields and good control. It involves the alkylation of diethyl malonate with a suitable 4-chloro-3-fluorobenzyl halide, followed by hydrolysis and decarboxylation.[5]

Detailed Experimental Protocol (Representative)

Causality: This protocol is designed for robust C-C bond formation and subsequent clean conversion to the final acid. The choice of sodium ethoxide as a base is ideal for deprotonating diethyl malonate in ethanol. The final saponification and acidic decarboxylation is a classic, high-yielding transformation.

Step 1: Alkylation of Diethyl Malonate

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask under a nitrogen atmosphere, add diethyl malonate (1.1 equivalents) dropwise at 0 °C.

-

Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Add a solution of 4-chloro-3-fluorobenzyl bromide (1.0 equivalent) in ethanol dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl (4-chloro-3-fluorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

Dissolve the crude malonate ester from Step 1 in an ethanol/water mixture.

-

Add an excess of sodium hydroxide (3-4 equivalents) and heat the mixture to reflux for 2-3 hours to ensure complete saponification of the esters.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and carefully acidify to pH 1-2 with concentrated hydrochloric acid. This protonates the carboxylates and induces decarboxylation, which may be promoted by gentle heating.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification to yield pure 3-(4-Chloro-3-fluorophenyl)propanoic acid.

Applications in Research and Development

The true value of this compound lies in its role as an intermediate.

Medicinal Chemistry Building Block

The structural motifs of 3-(4-Chloro-3-fluorophenyl)propanoic acid are highly relevant in drug design:

-

Fragment-Based Design: It serves as a valuable molecular fragment for screening against biological targets.

-

Scaffold for Lead Optimization: The propanoic acid side chain is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The carboxylic acid can be converted to an amide, ester, or other functional group to modulate activity and pharmacokinetic properties.[6]

-

Halogen Substitution: The 4-chloro and 3-fluoro substituents are critical. Fluorine can improve metabolic stability and binding affinity, while the chlorine atom provides another point for modification or can enhance potency through specific hydrophobic or halogen-bonding interactions.

Potential Therapeutic and Agrochemical Targets

Derivatives of this acid are explored for various applications:

-

Pharmaceuticals: It is a building block for drugs targeting inflammatory and metabolic disorders.[1]

-

Agrochemicals: It is used in the synthesis of advanced herbicides and pesticides, where the halogenated phenyl group is often key to the compound's activity.[1]

Proposed Analytical Methodologies

To ensure purity and consistency, robust analytical methods are required.

High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method is essential for purity assessment and quantification.

Caption: A typical reversed-phase HPLC workflow for analysis.

-

Column: A reversed-phase C18 column is suitable for retaining this moderately nonpolar compound.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (or methanol) and acidified water (e.g., with 0.1% trifluoroacetic acid or phosphoric acid) would provide good peak shape and resolution.[7][8]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (e.g., ~220 nm or ~265 nm) would offer high sensitivity.[9]

Predicted Metabolism and Safety

Safety and Handling

As a solid organic acid, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.

Metabolic Considerations (Predicted)

While specific metabolic data is unavailable, likely pathways can be predicted based on its structure:

-

Beta-Oxidation: The propanoic acid side chain may undergo a process analogous to fatty acid beta-oxidation, leading to side-chain shortening and ultimately forming a benzoic acid derivative. Studies on similar compounds like 3-phenylpropionic acid show degradation via this route.[10][11]

-

Aromatic Hydroxylation: Phase I metabolism could involve hydroxylation of the aromatic ring, directed by the existing chloro and fluoro substituents.

-

Conjugation: The carboxylic acid group is a prime site for Phase II metabolism, specifically glucuronidation, to form a more water-soluble acyl-glucuronide for excretion.[12] Bacterial metabolism in the gut may also contribute to its breakdown.[13][14]

Conclusion

3-(4-Chloro-3-fluorophenyl)propanoic acid is a strategically important chemical intermediate whose value is defined by its versatile structure. The combination of a reactive carboxylic acid handle and a specifically halogenated aromatic ring makes it a sought-after building block in the rational design of new pharmaceuticals and agrochemicals. Its synthesis is achievable through robust and scalable chemical methods, and its purity can be reliably controlled using standard analytical techniques like HPLC. Further research utilizing this scaffold is likely to yield novel compounds with significant biological activity.

References

- 1. 3-(4-Chloro-3-fluorophenyl)propionic acid [myskinrecipes.com]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. PubChemLite - 3-(4-chloro-3-fluorophenyl)propanoic acid (C9H8ClFO2) [pubchemlite.lcsb.uni.lu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The metabolism of β-phenylpropionic acid by an Achromobacter - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of 3-(4-Chloro-3-fluorophenyl)propionic acid

An In-depth Technical Guide to the Synthesis of 3-(4-Chloro-3-fluorophenyl)propionic acid

This compound is a key building block in the synthesis of a variety of high-value compounds. Its substituted phenylpropanoic acid structure is a common motif in pharmacologically active molecules and advanced agrochemicals.[1][2][3] The precise arrangement of the chloro and fluoro substituents on the aromatic ring allows for fine-tuning of molecular properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable intermediate for drug discovery and development.[4]

This guide provides an in-depth exploration of the primary synthetic pathways to this versatile molecule. It is designed for researchers, process chemists, and drug development professionals who require not only a step-by-step protocol but also a deep understanding of the chemical principles and strategic decisions that underpin each route. We will dissect three core methodologies: the classic Malonic Ester Synthesis, the robust Hydrogenation of a Cinnamic Acid precursor, and the modern Palladium-Catalyzed Heck Reaction. Each pathway will be evaluated for its efficiency, scalability, and practical applicability in both research and industrial settings.

Pathway 1: The Malonic Ester Synthesis Route

The Malonic Ester Synthesis is a venerable and highly reliable method for the preparation of carboxylic acids.[5][6] The strategy involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable alkyl halide, followed by hydrolysis and thermal decarboxylation to yield the desired product.[7][8] The power of this method lies in the high acidity of the α-hydrogens of the malonic ester (pKa ≈ 13), which allows for easy deprotonation with a moderately strong base to form a nucleophilic enolate.[5][9]

This pathway is particularly advantageous due to its straightforward nature and the commercial availability of the starting materials. The key transformation is the formation of a new carbon-carbon bond between the benzylic carbon of the starting material and the α-carbon of the malonic ester.[10]

Visualizing the Malonic Ester Synthesis Workflow

Caption: Workflow for the Malonic Ester Synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Alkylation of Diethyl Malonate

-

System Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere to ensure anhydrous conditions.

-

Base Preparation: Sodium ethoxide (NaOEt) is prepared in situ or a commercial solution is used. To a solution of absolute ethanol, add sodium metal portion-wise under stirring until fully dissolved. The amount should be stoichiometric to the diethyl malonate (1.0 eq).

-

Enolate Formation: Add diethyl malonate (1.05 eq) dropwise to the sodium ethoxide solution at room temperature. The slight excess of malonate helps to minimize dialkylation.[9] The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Dissolve 4-chloro-3-fluorobenzyl chloride (1.0 eq) in absolute ethanol and add it dropwise to the enolate solution. An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux (approx. 78°C) for 3-4 hours to drive the SN2 reaction to completion.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Saponification (Hydrolysis)

-

Base Hydrolysis: After cooling the reaction mixture to room temperature, a solution of sodium hydroxide (NaOH) in water (2.5-3.0 eq) is added.

-

Reflux: The mixture is heated to reflux for 2-3 hours to ensure complete hydrolysis of both ester groups to the corresponding sodium carboxylate salt.

-

Work-up: The ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material or non-polar impurities.

Step 3: Decarboxylation

-

Acidification: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of 1-2 with concentrated hydrochloric acid (HCl). This protonates the carboxylate groups, forming the unstable (4-chloro-3-fluorobenzyl)malonic acid, which may precipitate.

-

Extraction: The acidic solution is extracted several times with a suitable organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate.

-

Decarboxylation: The solvent is removed in vacuo to yield the crude malonic acid derivative. This intermediate is then heated to 170-175°C.[11] Vigorous evolution of CO₂ will be observed. The heating is continued for 1-2 hours until gas evolution ceases.

-

Purification: The resulting crude this compound is cooled and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the final product.[11]

| Parameter | Condition/Reagent | Rationale |

| Starting Materials | 4-Chloro-3-fluorobenzyl chloride, Diethyl malonate | Commercially available and reactive precursors. |

| Base (Alkylation) | Sodium Ethoxide (NaOEt) | Sufficiently strong to deprotonate diethyl malonate completely.[5] |

| Solvent (Alkylation) | Absolute Ethanol | Common solvent for NaOEt reactions; prevents transesterification.[6] |

| Hydrolysis Agent | Sodium Hydroxide (NaOH) | Effective for saponification of the diester. |

| Decarboxylation | Heat (170-175°C) | Thermal decarboxylation of the β-keto acid intermediate is efficient.[5][11] |

| Typical Yield | 80-90% (overall) | High-yielding and reliable classical synthesis.[10] |

Pathway 2: Hydrogenation of a Cinnamic Acid Precursor

This pathway is a robust, two-stage approach that first constructs an unsaturated precursor, 3-(4-chloro-3-fluorophenyl)cinnamic acid, which is then reduced to the target saturated propionic acid. The key advantage here is the high selectivity of catalytic hydrogenation, which specifically reduces the carbon-carbon double bond while leaving the carboxylic acid and aromatic ring intact under controlled conditions.[12]

The initial synthesis of the cinnamic acid derivative is typically achieved via a condensation reaction, such as the Knoevenagel or Perkin reaction, starting from 4-chloro-3-fluorobenzaldehyde. The subsequent hydrogenation is a well-established and highly efficient industrial process.[13][14]

Visualizing the Cinnamic Acid Hydrogenation Workflow

Caption: Workflow for the Cinnamic Acid Hydrogenation pathway.

Detailed Experimental Protocol

Step A: Synthesis of 3-(4-Chloro-3-fluorophenyl)cinnamic acid

-

Reactant Mixture: In a round-bottom flask, combine 4-chloro-3-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and a suitable solvent such as pyridine, which also acts as the base. A catalytic amount of piperidine can be added to accelerate the reaction.

-

Reaction: The mixture is heated, typically to around 80-100°C, for several hours. The reaction involves a Knoevenagel condensation followed by in-situ decarboxylation.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into a mixture of ice and concentrated HCl. The precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol or acetic acid yields the pure cinnamic acid derivative.

Step B: Catalytic Hydrogenation

-

System Setup: A Parr hydrogenator or a similar high-pressure reactor is charged with 3-(4-chloro-3-fluorophenyl)cinnamic acid (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate).[15]

-

Catalyst Addition: A catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) is carefully added (typically 1-5 mol%). The catalyst should be handled with care as it can be pyrophoric.

-

Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas (H₂) to the desired pressure (e.g., 50 psi). The mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40°C) to increase the reaction rate.[15] Hydrogen uptake is monitored until it ceases.

-

Catalyst Removal: Upon completion, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the heterogeneous palladium catalyst. This step is critical to prevent catalyst ignition upon exposure to air.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product. Further purification by recrystallization can be performed if necessary. High yields (>95%) are common for this step.[15]

| Parameter | Condition/Reagent | Rationale |

| Starting Materials | 4-Chloro-3-fluorobenzaldehyde, Malonic Acid | Readily accessible precursors for the cinnamic acid intermediate. |

| Hydrogenation Catalyst | Palladium on Carbon (Pd/C) | Highly efficient and selective for C=C double bond reduction without affecting the aromatic ring or carboxyl group.[12][16] |

| Hydrogen Source | Hydrogen Gas (H₂) | Clean and efficient reducing agent. |

| Solvent | Ethanol or Ethyl Acetate | Good solubility for the substrate and inert under hydrogenation conditions.[15] |

| Pressure | 1-4 atm (approx. 15-60 psi) | Mild conditions are typically sufficient, enhancing safety and scalability. |

| Typical Yield | >95% (for hydrogenation step) | Catalytic hydrogenation is a very efficient and clean reaction.[17] |

Pathway 3: The Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene using a palladium catalyst.[18][19] This pathway offers a convergent approach to 3-arylpropionic acids.[20] A potential strategy involves coupling a haloaromatic compound, such as 1-bromo-4-chloro-3-fluorobenzene, with an acrylic acid ester. Subsequent hydrolysis and reduction of the double bond would yield the target molecule.

While potentially requiring more optimization of catalytic conditions (ligand, base, solvent), the Heck reaction represents a powerful and flexible tool for constructing the carbon skeleton.[21]

Visualizing the Heck Reaction Workflow

Caption: A potential multi-step workflow utilizing the Heck Reaction.

Conceptual Experimental Protocol

Step A: Heck Coupling

-

System Setup: A Schlenk flask is charged with 1-bromo-4-chloro-3-fluorobenzene (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a suitable phosphine ligand (e.g., PPh₃ or a more specialized ligand).

-

Reagent Addition: A polar aprotic solvent (e.g., DMF or NMP), ethyl acrylate (1.2-1.5 eq), and a base (e.g., triethylamine or K₂CO₃) are added. The flask is evacuated and backfilled with nitrogen several times.

-

Reaction: The mixture is heated to 80-120°C and stirred until the starting aryl bromide is consumed (monitored by GC or TLC).

-

Work-up: After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the acrylate ester.

Step B & C: Reduction and Hydrolysis

-

The resulting ethyl 3-(4-chloro-3-fluorophenyl)acrylate is then subjected to catalytic hydrogenation as described in Pathway 2 to selectively reduce the double bond, yielding the saturated ester.

-

Finally, the ethyl ester is hydrolyzed to the carboxylic acid using standard saponification conditions (NaOH, followed by acidic workup), also as described previously.

| Parameter | Condition/Reagent | Rationale |

| Aryl Halide | 1-Bromo-4-chloro-3-fluorobenzene | The C-Br bond is more reactive than the C-Cl bond in oxidative addition to Pd(0). |

| Alkene | Ethyl Acrylate | A common and reactive coupling partner in Heck reactions. |

| Catalyst System | Pd(OAc)₂ + Phosphine Ligand | A standard catalytic system for Heck couplings. The ligand stabilizes the Pd center. |

| Base | Triethylamine (NEt₃) or K₂CO₃ | Essential for regenerating the active Pd(0) catalyst in the catalytic cycle.[19] |

| Subsequent Steps | Hydrogenation & Hydrolysis | Required to convert the acrylate ester intermediate to the final product. |

| Considerations | Multi-step process, catalyst optimization may be required. | Offers flexibility but can be more complex than the other routes. |

Comparative Analysis of Synthesis Pathways

| Feature | Malonic Ester Synthesis | Cinnamic Acid Hydrogenation | Heck Reaction Pathway |

| Number of Steps | 3 (in one pot or sequential) | 2 | 3 |

| Starting Materials | Benzyl Halide, Malonic Ester | Benzaldehyde, Malonic Acid | Aryl Halide, Acrylate |

| Key Transformation | SN2 Alkylation | Catalytic Hydrogenation | Pd-Catalyzed C-C Coupling |

| Scalability | Good; uses classical, well-understood reactions. | Excellent; catalytic hydrogenation is a common industrial process. | Good; but may require more process optimization. |

| Advantages | High-yielding, reliable, one-pot potential. | Very clean and high-yielding final step, atom economical. | Convergent, flexible for creating analogues. |

| Disadvantages | Use of stoichiometric strong base. | Requires handling of H₂ gas and a pressure reactor. | Cost of palladium catalyst and ligands, multi-step process. |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways.

-

The Malonic Ester Synthesis stands out for its reliability and straightforward execution, making it an excellent choice for laboratory-scale synthesis where starting materials are readily available.

-

The Hydrogenation of a Cinnamic Acid Precursor is arguably the most robust and scalable route, leveraging the high efficiency and selectivity of catalytic hydrogenation, a technique well-suited for industrial production.

-

The Heck Reaction represents a modern, convergent approach. While it involves more steps and potentially higher costs associated with the catalyst, its flexibility is invaluable for research and development, particularly in the creation of molecular libraries with diverse substitutions.

The optimal choice of synthesis pathway depends on the specific requirements of the project, including scale, cost constraints, available equipment, and the desired level of process control. Each method provides a reliable and scientifically sound route to this important chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. askthenerd.com [askthenerd.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 9. Malonic Ester Synthesis [organic-chemistry.org]

- 10. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]